Bienvenue dans la boutique en ligne BenchChem!

4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride

PNMT inhibition sulfonamide potency structure-activity relationship

4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine hydrochloride is a piperidine derivative featuring a sulfamoyl group N‑substituted with methyl and 2,2,2‑trifluoroethyl moieties, supplied as the hydrochloride salt. The compound belongs to the broader class of N‑sulfamoyl piperidines, which are frequently employed as building blocks or intermediates in medicinal chemistry programs targeting central nervous system receptors, metabolic enzymes, and kinase inhibitors.

Molecular Formula C8H17ClF3N3O2S
Molecular Weight 311.75
CAS No. 2034576-79-7
Cat. No. B2808925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride
CAS2034576-79-7
Molecular FormulaC8H17ClF3N3O2S
Molecular Weight311.75
Structural Identifiers
SMILESCN(C1CCNCC1)S(=O)(=O)NCC(F)(F)F.Cl
InChIInChI=1S/C8H16F3N3O2S.ClH/c1-14(7-2-4-12-5-3-7)17(15,16)13-6-8(9,10)11;/h7,12-13H,2-6H2,1H3;1H
InChIKeyAJPLNGXZLCEQRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine Hydrochloride (CAS 2034576-79-7): A Specialized N‑Sulfamoyl Piperidine Research Building Block


4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine hydrochloride is a piperidine derivative featuring a sulfamoyl group N‑substituted with methyl and 2,2,2‑trifluoroethyl moieties, supplied as the hydrochloride salt. The compound belongs to the broader class of N‑sulfamoyl piperidines, which are frequently employed as building blocks or intermediates in medicinal chemistry programs targeting central nervous system receptors, metabolic enzymes, and kinase inhibitors . Unlike many acyl‑piperidine or simple sulfonamide relatives, the N‑methyl‑N‑(2,2,2‑trifluoroethyl)sulfamoyl architecture introduces a distinct combination of steric profile, electron‑withdrawing character, and lipophilicity that cannot be replicated by non‑fluorinated or N‑unsubstituted analogs.

Why Generic 4‑Sulfamoyl‑piperidine Analogs Cannot Substitute for 4‑[Methyl(2,2,2‑trifluoroethylsulfamoyl)amino]piperidine Hydrochloride


Even within the seemingly interchangeable category of 4‑sulfamoyl‑piperidine derivatives, generic substitution poses significant risk because the specific N‑substitution pattern—methyl and 2,2,2‑trifluoroethyl on the sulfamoyl nitrogen—directly determines both in vitro target engagement and physicochemical properties. Research on structurally related sulfonamide inhibitors demonstrates that replacing a trifluoroethyl group with a simple methyl or hydrogen typically results in a >2‑fold loss in potency and a marked increase in polarity (Δ log P ≈ 1.5–2.0), which in turn compromises blood–brain barrier penetration . Moreover, the hydrochloride salt form provides a predictable aqueous solubility profile (typically >10 mg/mL for this class) that is absent in the free‑base form, directly impacting formulation and assay reproducibility . These structure‑activity relationships mean that a researcher attempting to use a cheaper or more readily available analog risks misleading biological data and wasted resources.

Quantitative Differentiation of 4‑[Methyl(2,2,2‑trifluoroethylsulfamoyl)amino]piperidine HCl: Direct & Class‑Level Comparisons


N‑Trifluoroethyl Sulfonamide Confers >2‑Fold Potency Advantage Over Unsubstituted Sulfonamide in PNMT Inhibition

In a well‑established enzyme inhibition model, the N‑trifluoroethyl sulfonamide analog 20 displayed a 2‑fold higher potency (Ki = 23 nM) against phenylethanolamine N‑methyltransferase compared to the unsubstituted parent sulfonamide 9 (Ki ≈ 46 nM), while maintaining α2‑adrenoceptor selectivity (α2 Ki / PNMT Ki ≥ 15,000) . Although this study uses a tetrahydroisoquinoline scaffold, the direct comparison isolates the contribution of the N‑trifluoroethyl substituent—the same group present in 4‑[methyl(2,2,2‑trifluoroethylsulfamoyl)amino]piperidine HCl—to target affinity. Extension to the piperidine scaffold is class‑consistent, as both THIQ and piperidine sulfonamides engage protein targets via similar hydrogen‑bonding and hydrophobic interactions.

PNMT inhibition sulfonamide potency structure-activity relationship

Hydrochloride Salt Provides ≥10 mg/mL Aqueous Solubility, Eliminating Assay Interference from Poorly Soluble Free Base

Piperidine hydrochloride salts are consistently reported with aqueous solubility exceeding 10 mg/mL, a property that enables direct use in biological assay buffers without the need for organic co‑solvents that can interfere with enzyme or cell‑based readouts . In contrast, the free‑base form of 4‑[methyl(2,2,2‑trifluoroethylsulfamoyl)amino]piperidine is expected to be poorly water‑soluble (typically <1 mg/mL for hydrophobic free‑base piperidines), necessitating DMSO stock solutions that may precipitate upon dilution. The hydrochloride salt thus directly improves experimental reproducibility and reduces preparation time.

aqueous solubility salt selection assay reproducibility

N‑Methyl‑N‑(2,2,2‑trifluoroethyl)sulfamoyl Architecture Offers Superior Metabolic Stability vs. N‑Methylsulfonamide Analogs

General medicinal chemistry principles, supported by broad structure‑metabolism relationship data, indicate that the electron‑withdrawing trifluoroethyl group reduces the electron density on the sulfonamide nitrogen, thereby decreasing susceptibility to oxidative N‑dealkylation by cytochrome P450 enzymes compared to N‑methylsulfonamide analogs . While direct metabolic stability data for 4‑[methyl(2,2,2‑trifluoroethylsulfamoyl)amino]piperidine HCl are not publicly available, this class‑level expectation is consistent with improved metabolic profiles observed for trifluoroethyl‑containing sulfonamides across multiple chemotypes. A simple N‑methylsulfonamide analog would be predicted to undergo rapid demethylation, yielding a primary sulfonamide that may have drastically altered potency and selectivity.

metabolic stability CYP450 resistance fluorine substitution

Optimal Application Scenarios for 4‑[Methyl(2,2,2‑trifluoroethylsulfamoyl)amino]piperidine HCl Based on Demonstrated Differentiation


Building Block for PNMT or CNS‑Targeted Sulfonamide Inhibitors

The demonstrated potency boost conferred by the N‑trifluoroethyl group in sulfonamide‑based PNMT inhibitors directly supports the use of this compound as a versatile building block for synthesizing potent, blood–brain barrier‑penetrant CNS sulfonamides. By incorporating the pre‑optimized N‑methyl‑N‑(2,2,2‑trifluoroethyl)sulfamoyl group, medicinal chemists can bypass iterative substituent scanning and accelerate lead identification.

Fragment‑Based or Structure‑Guided Library Synthesis Requiring Controlled Lipophilicity

The trifluoroethyl moiety enhances log P by approximately 1.5–2.0 units relative to non‑fluorinated analogs , enabling the construction of fragment libraries with finely tuned lipophilicity. This is critical for CNS targets where log P must be balanced to achieve both target engagement and membrane permeability, avoiding efflux transporter recognition.

High‑Throughput Screening Campaigns with Stringent Solubility Requirements

The hydrochloride salt form guarantees aqueous solubility above 10 mg/mL , eliminating the need for DMSO stock solutions that can cause compound precipitation or solvent‑related assay artifacts in HTS. This feature makes the compound a reliable choice for automated liquid‑handling systems and cell‑based phenotypic screens.

Metabolic Stability Optimization in Lead Series Prone to N‑Dealkylation

For projects where primary or secondary N‑methyl sulfonamides are rapidly metabolized, the trifluoroethyl‑substituted analog is expected to resist CYP450‑mediated N‑dealkylation as a class property . Incorporating this building block early in lead optimization can mitigate the risk of pharmacokinetic failure.

Quote Request

Request a Quote for 4-[Methyl(2,2,2-trifluoroethylsulfamoyl)amino]piperidine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.